An In-depth Technical Guide to the Allo-aca Peptide
An In-depth Technical Guide to the Allo-aca Peptide
This guide provides a comprehensive overview of the chemical structure, biological activity, and associated methodologies for the Allo-aca peptide, a potent and specific leptin receptor antagonist. This document is intended for researchers, scientists, and drug development professionals working in areas such as oncology, metabolism, and angiogenesis.
Chemical Structure and Properties
Allo-aca is a peptidomimetic, a synthetic peptide designed to mimic the biological activity of a natural peptide. Its structure is based on the C-terminal binding site III of leptin.
The primary amino acid sequence of Allo-aca is H-allo-Thr-Glu-Nva-Val-Ala-Leu-Ser-Arg-Aca-NH2 .[1][2] It incorporates non-natural amino acids, including allo-Threonine (allo-Thr), Norvaline (Nva), and 6-aminocaproic acid (Aca), which contribute to its stability and enhanced biological activity.
| Property | Value | Source |
| Molecular Formula | C48H75N13O15 | MedChemExpress |
| Molecular Weight | 1074.19 g/mol | [3] |
| Sequence | {H-allo}-Thr-Glu-{Nva}-Val-Ala-Leu-Ser-Arg-{Aca}-NH2 | [4] |
| Shortened Sequence | {H-allo}-TE-{Nva}-VALSR-{Aca}-NH2 | [4] |
| Appearance | Solid | Aladdin Scientific |
Biological Activity and Quantitative Data
Allo-aca functions as a competitive antagonist of the leptin receptor (ObR).[5] By blocking the binding of leptin, it inhibits downstream signaling pathways that are involved in cell proliferation, migration, and angiogenesis. This makes Allo-aca a valuable tool for studying leptin-mediated biological processes and a potential therapeutic agent for conditions associated with excessive leptin signaling, such as certain types of cancer.
| Parameter | Cell Line | Value | Source |
| IC50 (Leptin-induced proliferation) | MCF-7 | 200 pM | [3][6] |
| Inhibition Concentration (Leptin-induced proliferation) | MDA-MB-231 | 50 pM | [3][6] |
| Inhibition of VEGF-dependent leptin mRNA expression | MDA-MB-231 & MCF-7 | 250 nmol/L | [3][6] |
| Binding Affinity (ka) to human leptin receptor | - | 5 x 10(5) M(-1) s(-1) | |
| Dissociation Constant (kdiss) from human leptin receptor | - | 1.5 x 10(-4) s(-1) | |
| Cmax in mouse plasma (2 mg/kg s.c.) | - | 8.9 µg/mL at 5 min | |
| Half-life in human serum | - | < 30 min | |
| Half-life in bovine vitreous fluid | - | > 2 h | |
| Half-life in human tears | - | 10 h |
Experimental Protocols
3.1. Solid-Phase Peptide Synthesis (SPPS)
Allo-aca is synthesized using solid-phase methods, likely employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
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Resin: A suitable solid support, such as Rink Amide resin, is used to generate the C-terminal amide.
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Amino Acid Coupling:
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The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
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The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF.
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The first Fmoc-protected amino acid (Aca) is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) and then coupled to the deprotected resin.
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The resin is washed to remove excess reagents.
-
The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence (Arg, Ser, Leu, Ala, Val, Nva, Glu, allo-Thr).
-
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
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Purification: The crude peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and dried.
3.2. High-Performance Liquid Chromatography (HPLC) Purification
The crude Allo-aca peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
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Column: A C18 stationary phase is commonly used for peptide purification.
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Mobile Phases:
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Solvent A: 0.1% TFA in water
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Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient of increasing Solvent B concentration is used to elute the peptide from the column. The exact gradient will depend on the hydrophobicity of the peptide and the specific column used.
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Detection: The peptide is detected by monitoring the absorbance at 214 nm and 280 nm.
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Fraction Collection: Fractions corresponding to the major peak are collected, and the purity is assessed by analytical HPLC.
3.3. Mass Spectrometry Analysis
The identity and purity of the final peptide are confirmed using mass spectrometry.
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Technique: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry are typically used.
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid to aid ionization.
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Analysis: The mass spectrometer is calibrated, and the sample is introduced. The resulting mass spectrum will show a peak corresponding to the calculated molecular weight of the Allo-aca peptide (1074.19 Da).
Signaling Pathways and Logical Relationships
Allo-aca exerts its biological effects by inhibiting the signaling cascades initiated by leptin binding to its receptor. The primary pathways affected are the JAK/STAT3, MAPK/ERK1/2, and PI3K/AKT pathways.[7]
Inhibition of Leptin-Induced Signaling by Allo-aca
This diagram illustrates how Allo-aca competitively inhibits the binding of leptin to its receptor, thereby blocking the activation of key downstream signaling pathways (JAK/STAT, PI3K/AKT, and MAPK/ERK) that promote cellular processes such as proliferation, angiogenesis, and migration.
References
- 1. Experimental methods for studying amyloid cross‐interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry-Based Identification of MHC-Associated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. An Overview of Computational and Experimental Methods for Designing Novel Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
